(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of room temperature ionic liquids, which offer excellent yields, simple work-up procedures, and efficient recovery and recycling of the ionic liquid . These methods are advantageous for large-scale production due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Imidazole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reaction conditions vary depending on the desired product but often involve mild temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and amines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)9(10-13-6-7-14-10)15-11(16)17-12(3,4)5/h6-9H,1-5H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
JBXDMAZUZGPYFJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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